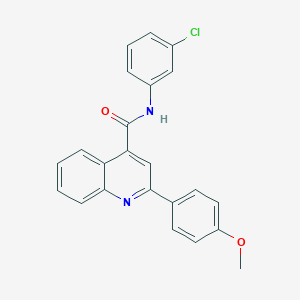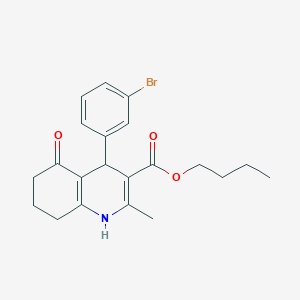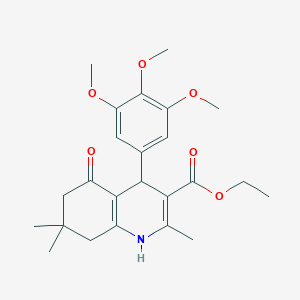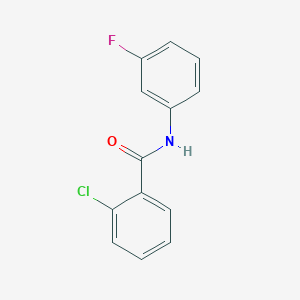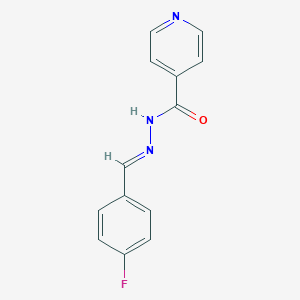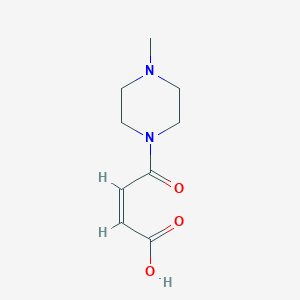
(4-Morpholin-4-ylbenzylidene)malononitrile
Descripción general
Descripción
(4-Morpholin-4-ylbenzylidene)malononitrile is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.27 g/mol .
Molecular Structure Analysis
The molecular structure of (4-Morpholin-4-ylbenzylidene)malononitrile consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . More detailed structural analysis may require advanced computational methods or experimental techniques .Aplicaciones Científicas De Investigación
Synthesis of Novel Biological Benzylidenemalononitrile Derivatives
The Knoevenagel condensation reaction of ethylene glycol-based aromatic aldehyde with malononitrile leads to the corresponding benzylidenemalononitrile derivatives . These derivatives contain high yields of ethylene ether spacers .
Antibacterial Activity
Some of these benzylidenemalononitrile derivatives have been found to possess antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Inhibitors of Epidermal Growth Factor Tyrosine Kinase
Benzylidenemalononitrile (BMN) compounds are known to be special inhibitors of epidermal growth factor tyrosine kinase . This property is significant in the field of cancer research .
Antioxidants, Free Radical Scavengers, and Mitochondrial Uncouplers
Some benzylidenemalononitriles have biological activities that are not related to inhibition of protein kinase activity. For example, phenolic tyrphostins are considered to be antioxidants, free radical scavengers, and mitochondrial uncouplers .
Antifouling Agents, Fungicides, and Insecticides
Benzylidenemalononitriles have been introduced to be effective antifouling agents, fungicides, insecticides . This makes them useful in agriculture and other industries .
Cytotoxic Agents Against Tumors
Benzylidenemalononitriles were also applied as cytotoxic agents against tumors . This suggests their potential use in cancer treatment .
Riot Control Agents
Interestingly, benzylidenemalononitriles have also been used as riot control agents . This is a unique application outside of the typical scientific research context .
Synthesis of Diphenyl Malonohydrazides and Pyridines Derivatives
A series of new hydrazide and pyridine derivatives were synthesized using a convergent synthetic methodology by condensation of malono-di(2-phenylhydra-zide) with arylidene malononitrile or arylidene ethyl cyanoace-tate derivatives . The synthesized compounds were characterized using via IR, 1H-, 13C-NMR, and MS spectroscopies as well as elemental analysis .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKTYKSOGLZPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313709 | |
| Record name | (4-morpholin-4-ylbenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Morpholin-4-ylbenzylidene)malononitrile | |
CAS RN |
66883-92-9 | |
| Record name | NSC275408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-morpholin-4-ylbenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





